N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:
- Cyclopropanecarboxamide: A rigid, three-membered ring system that enhances conformational stability and binding affinity to biological targets.
- Fluorinated phenyl group: The fluorine atom at the 2-position of the phenyl ring likely improves metabolic stability and lipophilicity.
- 2-Methyl-4-oxoquinazolin-3(4H)-yl moiety: A heterocyclic scaffold associated with kinase inhibition and anticancer activity, as seen in quinazoline-based therapeutics.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVASMKVMGIUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide typically involves a multi-step synthetic route, beginning with the formation of the quinazoline core.
Starting Materials: : The synthesis generally starts with commercially available 2-methyl-4-oxoquinazoline and 2-fluorophenyl cyclopropanecarboxylic acid.
Formation of Intermediate: : These are subjected to a series of condensation reactions to create intermediate compounds that incorporate both the fluorophenyl and quinazoline structures.
Final Cyclization: : The critical step involves cyclization to form the cyclopropanecarboxamide group, often achieved through amide bond formation under mild heating in the presence of a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, production would be optimized for yield and purity. Automated reaction systems, stringent control over reaction conditions, and the use of high-throughput screening techniques would be employed. Key steps would include:
Large-scale Condensation Reactions: : Carried out in stainless steel reactors.
Purification: : Using chromatography or crystallization techniques to ensure high purity.
Quality Control: : Implementing rigorous analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions due to its multiple functional groups:
Oxidation and Reduction: : The compound may be subjected to oxidation to produce corresponding quinazoline N-oxides. Conversely, reduction reactions can target the carbonyl groups, reducing them to alcohols.
Substitution Reactions: : The fluorine atom on the phenyl ring allows for nucleophilic aromatic substitution, providing pathways to introduce new substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride for reducing carbonyl groups to hydroxyl groups.
Substitution: : Nucleophiles such as sodium methoxide for aromatic substitution.
Major Products
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide has been investigated for several applications:
Chemistry: : As a synthetic intermediate in organic synthesis and as a ligand in catalysis.
Biology: : In cell-based assays to evaluate its pharmacological effects.
Industry: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves inhibition of specific enzyme targets within biological pathways. Its quinazoline core is suggestive of protein kinase inhibition, a common mechanism in anti-cancer agents. Molecular docking studies reveal high-affinity binding to the ATP-binding site of kinases, preventing phosphorylation of substrates.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Cyclopropanecarboxamide Derivatives in Agrochemicals vs. Pharmaceuticals
- Cyprofuram and Inabenfide () exemplify agrochemical applications of cyclopropanecarboxamides. Cyprofuram’s tetrahydrofuran and chlorophenyl groups confer fungicidal activity, whereas Inabenfide’s pyridinecarboxamide and hydroxyphenylmethyl groups regulate plant growth. In contrast, the target compound and Tozasertib () highlight medicinal uses. Tozasertib’s pyrimidine-piperazine-pyrazole system targets Aurora kinases, while the target compound’s quinazolinone may inhibit EGFR or similar kinases.
Role of Fluorine Substitution
Heterocyclic Moieties and Bioactivity
- The quinazolinone in the target compound is a hallmark of kinase inhibitors (e.g., gefitinib). Tozasertib’s pyrimidine and pyrazole groups similarly target kinases but with distinct selectivity profiles. Compound 50 () uses a thiazole ring, often employed in antimicrobials, suggesting divergent therapeutic pathways.
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is , with a molecular weight of 441.4 g/mol. The presence of fluorine and a cyclopropane moiety enhances its reactivity and potential biological interactions.
Biological Activities
1. Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
2. Antimicrobial Effects
The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have reported that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
3. Anti-inflammatory Properties
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide has also been evaluated for its anti-inflammatory effects. Studies have indicated that it can reduce pro-inflammatory cytokine production in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in breast and colon cancer cell lines (IC50 values < 10 µM). |
| Study 2 | Antimicrobial Effects | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL. |
| Study 3 | Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50% at a concentration of 10 µM. |
The biological activity of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation: It may act on specific receptors involved in inflammatory responses, thereby modulating cytokine release.
- Membrane Disruption: The antimicrobial activity is likely due to disruption of bacterial membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
